molecular formula C12H17NO2 B1305571 Methyl 3-[(1-phenylethyl)amino]propanoate CAS No. 42792-67-6

Methyl 3-[(1-phenylethyl)amino]propanoate

Cat. No.: B1305571
CAS No.: 42792-67-6
M. Wt: 207.27 g/mol
InChI Key: ZCYLXTDMFSPRNF-UHFFFAOYSA-N
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Description

Methyl 3-[(1-phenylethyl)amino]propanoate is a nitrogen-containing ester derivative characterized by a propanoate backbone substituted with a methyl ester group and a (1-phenylethyl)amino moiety. The compound’s stereochemistry and functional groups (ester and secondary amine) may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

methyl 3-(1-phenylethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(11-6-4-3-5-7-11)13-9-8-12(14)15-2/h3-7,10,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYLXTDMFSPRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385114
Record name METHYL 3-[(1-PHENYLETHYL)AMINO]PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42792-67-6
Record name METHYL 3-[(1-PHENYLETHYL)AMINO]PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1-phenylethyl)amino]propanoate typically involves the esterification of 3-[(1-phenylethyl)amino]propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-phenylethyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(1-phenylethyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(1-phenylethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (C₁₉H₂₁NO₃), a closely related analog. Below is a detailed comparison:

Key Differences and Implications

Structural Complexity: The ethyl analog contains a 3-oxo and 2-phenyl group absent in the methyl compound, increasing its molecular weight and steric bulk. These groups likely enhance π-π stacking interactions and alter solubility .

Synthetic Accessibility :

  • The ethyl derivative was synthesized via a multicomponent reaction using (R)-1-phenylethylamine and diethyl 2-phenylmalonate, achieving a moderate yield (51%) . The absence of the 2-phenyl and 3-oxo groups in the methyl compound might simplify synthesis but could also reduce opportunities for stabilizing intramolecular interactions.

Physicochemical Properties :

  • The melting point of the ethyl analog (82–84°C) reflects its crystalline nature, likely due to hydrogen bonding from the 3-oxo group and aromatic stacking. The methyl compound, lacking these groups, may exhibit lower melting points or amorphous characteristics.
  • The chromatographic behavior (Rf = 0.32 for the ethyl analog) suggests moderate polarity, influenced by the ethyl ester and phenyl substituents. The methyl compound would likely display higher polarity due to the smaller ester group.

The methyl compound’s simpler structure might prioritize metabolic stability.

Biological Activity

Methyl 3-[(1-phenylethyl)amino]propanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylethyl group attached to a propanoate backbone, which contributes to its distinct chemical properties. The presence of the ester functional group allows for hydrolysis, leading to the release of the active amine. This amine can interact with various biological targets, modulating numerous biochemical pathways.

The mechanism by which this compound exerts its biological effects involves:

  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active amine that interacts with enzymes and receptors.
  • Target Interaction : The compound may act as an inhibitor or activator of specific biochemical pathways, depending on the target and concentration used.

Biological Activity

Research has highlighted various biological activities associated with this compound:

  • Antioxidant Activity : Studies have shown that related compounds exhibit significant antioxidant properties, which may be relevant for preventing oxidative stress-related diseases .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although detailed mechanisms remain to be elucidated .
  • Enzyme Interactions : The compound has been investigated for its role in enzyme modulation, particularly in proteomics research, where it aids in studying protein interactions and functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits radical scavenging capabilities
AnticancerInhibitory effects on cancer cell lines
Enzyme ModulationInteracts with enzymes affecting biochemical pathways

Case Studies

  • Antioxidant Screening :
    A study assessed the antioxidant activity of derivatives related to this compound using the DPPH radical scavenging method. The results indicated promising antioxidant properties that warrant further investigation into their therapeutic potential against oxidative stress conditions .
  • Anticancer Research :
    In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. These findings suggest potential applications in cancer therapy, although further research is needed to understand the underlying mechanisms and optimize efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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